molecular formula C17H9ClN4O2 B12939201 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one CAS No. 650608-90-5

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

Cat. No.: B12939201
CAS No.: 650608-90-5
M. Wt: 336.7 g/mol
InChI Key: QQPOMHQOGVSCQW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one is a synthetic organic compound featuring a fused 1,3]oxazino[4,5-e][1,2,4]triazine heterocyclic core. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities . Nitrogen-containing heterocycles, particularly fused bicyclic systems like this one, are essential structural components in a wide range of pharmaceuticals, agrochemicals, and other biologically active molecules . The 1,2,4-triazine moiety, in particular, is a recognized pharmacophore that has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties, making derivatives based on this scaffold promising candidates for the development of new therapeutic agents . The specific substitution pattern on this molecule, with chlorophenyl and phenyl groups, may influence its electronic properties, lipophilicity, and interaction with biological targets, which can be optimized for specific research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

650608-90-5

Molecular Formula

C17H9ClN4O2

Molecular Weight

336.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

InChI

InChI=1S/C17H9ClN4O2/c18-12-8-6-10(7-9-12)14-19-15-13(21-22-14)17(23)24-16(20-15)11-4-2-1-3-5-11/h1-9H

InChI Key

QQPOMHQOGVSCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)N=NC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the oxazine and triazine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication. The compound’s structure allows it to fit into the enzyme’s active site, blocking the polymerase function .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Oxazino-triazinone vs. Thiazino-triazine: The target compound’s oxazine ring (oxygen-containing) contrasts with sulfur-containing thiazine rings in imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines (). Sulfur atoms enhance electron delocalization and may increase reactivity in nucleophilic environments compared to oxygen. This difference could influence metabolic stability and binding affinity in biological systems .
  • Oxazino-triazinone vs. Oxazino-quinoline: 1,3-Oxazino[5,4,3-ij]quinolines and 1,4-oxazino[2,3,4-ij]quinolines () share the oxazine moiety but differ in fused aromatic systems (triazinone vs. quinoline). Quinoline’s extended π-system enhances stability under electron impact, while triazinone’s electron-deficient nature may favor specific fragmentation pathways .

Substituent Effects

  • Similar halogenated aryl groups in triazole-thione derivatives () facilitate hydrogen bonding, influencing solubility and crystal packing .

Stability and Fragmentation Patterns

Table 1: Stability and Fragmentation of Selected Heterocycles

Compound Class Core Structure Stability Under Electron Impact Fragmentation Pathway Reference
1,3-Oxazino[5,4,3-ij]quinoline Oxazino-quinoline Moderate CO₂ elimination first
1,4-Oxazino[2,3,4-ij]quinoline Oxazino-quinoline High CO elimination first
Imidazo-thiazino-triazine Thiazino-triazine Variable (synthesis-dependent) Not reported
Target Compound Oxazino-triazinone Inferred: Moderate-High Likely CO/CO₂ elimination
  • Key Observations: 1,4-Oxazino-quinolines exhibit higher stability than 1,3-isomers due to reduced ring strain . Methyl substituents in oxazino-quinolines promote radical elimination (e.g., methyl radical loss), reducing [M]+• peak intensity . This suggests that substituents in the target compound’s phenyl groups may similarly influence stability.

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